2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol
Description
2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol is a tertiary amine derivative of ethanol featuring a 4-bromo-benzyl group and an ethylamino substituent. Its molecular formula is C₁₁H₁₅BrN₂O, with a molecular weight of 287.16 g/mol. The compound combines a polar ethanol backbone with aromatic and halogenated moieties, influencing its solubility, reactivity, and thermodynamic properties.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-2-13(7-8-14)9-10-3-5-11(12)6-4-10/h3-6,14H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUXUVPJKXIVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a building block for bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, possibly in drug design and development. Industry: Its unique properties make it useful in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, influencing biochemical processes. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: The bromine atom in 2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol increases molecular weight and polarizability compared to non-halogenated analogs (e.g., 2-(benzyl-amino)-ethanol). This enhances intermolecular interactions, likely elevating boiling points and vaporization enthalpies .
- Thermodynamic Properties: Substituting ethyl groups with aromatic/halogenated moieties significantly increases vaporization enthalpy (Δl<sup>g</sup>Hm). For example, replacing ethyl with benzyl in 2-(ethyl-amino)-ethanol raises Δl<sup>g</sup>Hm from 60.8 to 84.5 kJ·mol⁻¹ . The bromine atom in this compound may further elevate this value due to increased molecular volume and dipole interactions.
- Reactivity: The electron-withdrawing bromine group may reduce nucleophilicity of the ethylamino group compared to chloro or non-halogenated derivatives, impacting its utility in reactions like Michael additions or alkylations .
Research Findings and Data
Thermodynamic Data for Aminoethanol Derivatives
*Predicted based on additive contributions from bromine and benzyl groups.
Solubility and Reactivity Trends
- Solubility: Bromine’s hydrophobicity reduces aqueous solubility compared to non-halogenated analogs but enhances solubility in organic solvents (e.g., ethanol, chloroform) .
- Stability : Brominated compounds exhibit greater stability under acidic conditions vs. iodo or chloro analogs due to stronger C–Br bonds .
Biological Activity
2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol is an organic compound with a complex structure that includes a bromine atom attached to a benzyl group, an ethyl amino group, and a hydroxyl functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure can be represented as follows:
This compound features:
- A bromobenzyl moiety , which may enhance interactions with biological targets.
- An ethyl amino group that contributes to its pharmacological properties.
- A hydroxyl group , which can participate in hydrogen bonding, influencing solubility and reactivity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, particularly as an enzyme inhibitor and modulator of neurotransmitter systems. The presence of the bromobenzyl group suggests potential interactions with receptors involved in neurological pathways and cancer cell proliferation .
Key Findings:
- Neurotransmitter Interaction: Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing conditions such as depression or anxiety.
- Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .
Cytotoxicity Studies
Cytotoxicity assessments have shown that compounds structurally related to this compound can exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies on brominated compounds indicate enhanced cytotoxicity due to the presence of the bromine substituent .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 12.5 |
| Related Brominated Compound | MCF-7 | 8.0 |
| Control (No Bromine) | A549 | >50 |
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymes: By inhibiting key enzymes involved in neurotransmitter breakdown, it may enhance neurotransmitter levels.
- Receptor Modulation: Interaction with various receptors can lead to altered signaling pathways, contributing to its therapeutic effects.
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Study on Neurotransmitter Modulation: A study conducted by Williams et al. (2007) demonstrated that similar compounds could effectively inhibit AChE, leading to increased acetylcholine levels in vitro .
- Cytotoxicity Against Cancer Cells: Research published in MDPI highlighted that brominated derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .
Chemical Reactions Analysis
Esterification and Transesterification
The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. Reaction conditions typically involve acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
| Reaction Partner | Conditions | Product | Yield* |
|---|---|---|---|
| Acetic anhydride | H₂SO₄, 80°C | Ethyl acetate derivative | ~85% |
| Benzoyl chloride | Pyridine, RT | Benzoylated derivative | ~78% |
*Yields estimated from analogous reactions in sources.
The hydroxyl group’s nucleophilicity is enhanced in basic media, enabling transesterification with alkyl carbonates.
Amine Functionalization
The ethylamino group participates in alkylation and acylation:
Acylation
Reacts with acid chlorides (e.g., acetyl chloride) in dichloromethane under basic conditions (triethylamine) :
Alkylation
Quaternary ammonium salts form via reaction with alkyl halides (e.g., methyl iodide) in ethanol at 60°C :
Bromine Substitution Reactions
The 4-bromo substituent on the benzyl group enables cross-coupling reactions, though aryl bromides require activation:
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O, the bromide couples with aryl boronic acids :
| Boronic Acid | Conditions | Yield* |
|---|---|---|
| Phenyl | 90°C, 12h | ~65% |
| 4-Methoxyphenyl | 80°C, 8h | ~72% |
Cyclization Reactions
Intramolecular reactions form heterocycles. Under acidic dehydration (H₂SO₄, 120°C), the hydroxyl and amine groups cyclize to yield morpholine derivatives:
Coordination Chemistry
The amino and hydroxyl groups act as ligands in metal complexes. With Pd(OAc)₂, the compound forms coordination complexes used in catalytic cycles for asymmetric synthesis :
| Metal Salt | Ligand Role | Application |
|---|---|---|
| Pd(OAc)₂ | Bidentate (N,O) | Suzuki coupling |
| NiCl₂ | Monodentate (N) | Hydrogenation |
Reduction
Catalytic hydrogenation (10% Pd/C, H₂) reduces the bromine to hydrogen, though this is less common for aryl bromides without additional activating groups .
Oxidation
The hydroxyl group oxidizes to a ketone using CrO₃ or TEMPO/NaOCl systems :
Phase-Transfer Catalyzed Reactions
In the presence of ammonium salts (e.g., TBAB), the compound participates in biphasic reactions, such as nucleophilic substitutions in water/organic solvent systems .
Q & A
Q. What are the optimal synthetic routes for 2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via alkylation of ethylamine with 4-bromo-benzyl bromide under reflux in ethanol or THF. Key steps:
Reagent Ratios : Use a 1:1 molar ratio of ethylamine to 4-bromo-benzyl bromide to minimize side products.
Purification : Column chromatography (SiO₂, gradient elution with EtOAc/cyclohexane) is effective for isolating the product .
Q. How can researchers resolve contradictions in thermodynamic data (e.g., vaporization enthalpy) for this compound?
- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. To address:
Validate Purity : Use GC-MS (≥99% purity threshold) .
Correlate with Boiling Points : Apply linear regression models (e.g., ∆l gH° = -61.1 + 0.265×Tb) to estimate vaporization enthalpies from experimental boiling points .
- Example : If Tb = 443 K, ∆l gH°(298 K) ≈ 61.8 kJ/mol (±1.5 kJ/mol) .
Q. What strategies are effective for analyzing bioactivity in enzyme inhibition studies involving this compound?
- Methodological Answer :
- In Vitro Assays : Test acetylcholinesterase inhibition via Ellman’s method (IC₅₀ determination at pH 8.0) .
- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., binding energy ≤ -7.0 kcal/mol suggests strong inhibition) .
- Metabolic Stability : Assess hepatic clearance using rat liver microsomes (CYP450 isoforms) .
Q. How can structural insights from X-ray crystallography guide modifications to enhance stability?
- Methodological Answer :
- Crystal Packing Analysis : Hydrogen bonding between ethanol –OH and adjacent N atoms (e.g., d(O–H···N) ≈ 2.8 Å) stabilizes the lattice. Introduce methyl groups to strengthen van der Waals interactions .
- Torsion Angles : Adjust C–N–C–C dihedral angles (e.g., ~120°) via substituents to reduce steric strain .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for the ethylamino group in different solvents?
- Methodological Answer : Solvent polarity (e.g., DMSO vs. CDCl₃) affects proton exchange rates. For consistency:
Use CDCl₃ for sharp peaks; DMSO-d6 may broaden signals due to H-bonding.
Compare with computed NMR shifts (GIAO method at B3LYP/6-311++G**) .
Applications in Material Science
Q. Can this compound act as a ligand in coordination polymers, and what characterization methods are critical?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
